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molecular formula C13H11ClN2O4S B056207 Pyrithiobac CAS No. 123342-93-8

Pyrithiobac

Cat. No. B056207
M. Wt: 326.76 g/mol
InChI Key: QEGVVEOAVNHRAA-UHFFFAOYSA-N
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Patent
US05149357

Procedure details

A solution of 1.4 grams (0.007 mole) of 6-chloro-2-mercaptobenzoic acid in 50 mL of dimethylformamide was stirred, and 0.6 gram (0.01 mole) of 60% sodium hydride in mineral oil was added in two portions during a 3 minute period. After this time the reaction mixture was stirred for 30 minutes, and 1.6 grams (0.007 mole) of 4,6-dimethoxy-2-methylsulfonylpyrimidine (prepared as in Example 1, Steps A-C) was added. Upon completion of addition, the reaction mixture was stirred for about 60 hours. After this time the reaction mixture was poured into 150 mL of an aqueous solution saturated with sodium chloride. Water, 50 mL, was added, and the mixture was extracted with three 70 mL portions of ethyl acetate. The combined extracts were evaporated under reduced pressure, leaving no residue. The aqueous layer was cooled and acidified to pH 2 with aqueous 3N hydrochloric acid. The mixture was reextracted with three 70 mL portions of ethyl acetate. The combined extracts were washed with four 50 mL portions of an aqueous solution saturated with sodium chloride. The organic layer was concentrated under reduced pressure to a residue. The residue was subjected to two purifications by column chromatography on silica gel. Elution for the first purification was accomplished using 10% methanol in methylene chloride, and with 33% acetone in methylene chloride for the second purification. The yield of 6-chloro-2-(4,6-dimethoxypyrimidin-2-ylthio)benzoic acid was 0.3 gram. The nmr spectrum was consistent with the proposed structure.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
three
Quantity
70 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([SH:11])[CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH3:14][O:15][C:16]1[CH:21]=[C:20]([O:22][CH3:23])[N:19]=[C:18](S(C)(=O)=O)[N:17]=1.[Cl-].[Na+].Cl>CN(C)C=O.C(OCC)(=O)C.O>[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([S:11][C:18]2[N:19]=[C:20]([O:22][CH3:23])[CH:21]=[C:16]([O:15][CH3:14])[N:17]=2)[CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=CC=CC(=C1C(=O)O)S
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
1.6 g
Type
reactant
Smiles
COC1=NC(=NC(=C1)OC)S(=O)(=O)C
Step Five
Name
aqueous solution
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
three
Quantity
70 mL
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After this time the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for about 60 hours
Duration
60 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with three 70 mL portions of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined extracts were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving no residue
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled
WASH
Type
WASH
Details
The combined extracts were washed with four 50 mL portions of an aqueous solution saturated with sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure to a residue
WASH
Type
WASH
Details
Elution
CUSTOM
Type
CUSTOM
Details
for the first purification
CUSTOM
Type
CUSTOM
Details
with 33% acetone in methylene chloride for the second purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC=CC(=C1C(=O)O)SC1=NC(=CC(=N1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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